N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide
Description
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide: is a synthetic organic compound with a complex structure. It contains a morpholine ring, a furan ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-5-14-13(6-9-21-14)15(19)17-16(2,3)12-18-7-10-20-11-8-18/h6,9H,4-5,7-8,10-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVJRAPCBNSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)NC(C)(C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methyl-1-morpholinopropan-1-one with zinc in tetrahydrofuran at room temperature, followed by the addition of 3-bromothiophene and a palladium catalyst in a mixture of tetrahydrofuran and toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the morpholine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide is not fully understood. it is believed to interact with specific proteins and enzymes, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(morpholin-4-yl)propan-2-amine
- 2-methyl-2-(morpholin-4-yl)propan-1-amine
- methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine
Uniqueness
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide is unique due to its combination of a morpholine ring, a furan ring, and a carboxamide group. This structure provides it with distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
